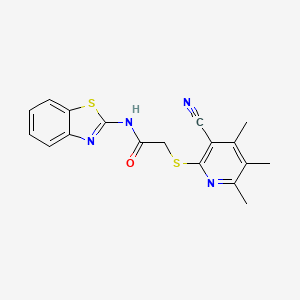
N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring and a pyridine ring, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor for studying biological pathways.
Medicine: Potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.
Industry: Use in the development of new materials, catalysts, or other industrial applications.
作用機序
The mechanism of action of N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways or processes.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Pyridine Derivatives: Compounds with similar pyridine rings, such as 2,6-dimethylpyridine.
Uniqueness
N-Benzothiazol-2-yl-2-(3-cyano-4,5,6-trimethyl-pyridin-2-ylsulfanyl)-acetamide is unique due to its specific combination of benzothiazole and pyridine rings, along with the cyano and trimethyl groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C18H16N4OS2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16N4OS2/c1-10-11(2)13(8-19)17(20-12(10)3)24-9-16(23)22-18-21-14-6-4-5-7-15(14)25-18/h4-7H,9H2,1-3H3,(H,21,22,23) |
InChIキー |
DDLVADKFPTZSBI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)NC2=NC3=CC=CC=C3S2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11561951.png)

![7-phenyl-1-(2-phenylethyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11561960.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11561965.png)
![2-[(4-nitrobenzyl)thio]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11561966.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B11561971.png)
![N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11561975.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide](/img/structure/B11561976.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561980.png)
![4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol](/img/structure/B11561991.png)
![2-benzyl-N'~1~,N'~3~-bis{(E)-[4-(octyloxy)phenyl]methylidene}propanedihydrazide](/img/structure/B11561999.png)
![4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11562002.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11562006.png)
![3-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11562012.png)
